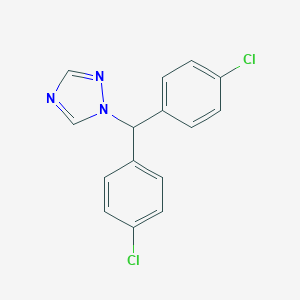

1,4'-Dichlorobenzyl-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c16-13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(17)8-4-12/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDYDLXXMIVUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400854 | |

| Record name | 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102994-04-7 | |

| Record name | 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1,4'-Dichlorobenzyl-1,2,4-triazole

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms that serves as a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[2] Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[3][4][5] Prominent antifungal drugs such as Fluconazole and Itraconazole feature the 1,2,4-triazole core, highlighting its critical role in the development of effective therapeutics.[2][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 1-(4-chlorobenzyl)-1H-1,2,4-triazole. This compound serves as a valuable synthon for creating more complex molecules and is of interest for its potential biological activities, stemming from the combination of the triazole pharmacophore and a halogenated benzyl group. We will delve into the causal logic behind the synthetic strategy, present a self-validating protocol for its characterization, and provide authoritative grounding for the techniques employed.

Part 1: Synthesis Methodology

The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole is efficiently achieved via a direct N-alkylation strategy. This approach involves the nucleophilic substitution reaction between the 1,2,4-triazole anion and 4-chlorobenzyl chloride.

Synthetic Strategy & Mechanism

The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The hydrogen atom on the N1 position of the 1,2,4-triazole ring is weakly acidic and can be removed by a suitable base to form a triazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired N-C bond.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is chosen as the base. It is strong enough to deprotonate the 1,2,4-triazole but is not excessively harsh, minimizing potential side reactions. Its insolubility in the reaction solvent allows for easy removal by filtration upon completion.

-

Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants while not solvating the nucleophile so strongly as to hinder its reactivity.

-

Reactant: 4-chlorobenzyl chloride is a highly reactive alkylating agent due to the stability of the benzylic carbocation-like transition state.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by a rigorous characterization workflow.

Workflow Overview:

Reagents & Quantities:

| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount |

|---|---|---|---|---|---|

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 0.050 | 1.0 | 3.45 g |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 0.050 | 1.0 | 8.05 g |

| Potassium Carbonate | K₂CO₃ | 138.21 | 0.075 | 1.5 | 10.37 g |

| Acetonitrile | CH₃CN | 41.05 | - | - | 150 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (3.45 g, 0.050 mol), potassium carbonate (10.37 g, 0.075 mol), and acetonitrile (150 mL).

-

Addition of Alkylating Agent: Stir the suspension vigorously and add 4-chlorobenzyl chloride (8.05 g, 0.050 mol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-8 hours.

-

Work-up: After completion, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product as a white crystalline solid. Dry the crystals under vacuum.

Part 2: Comprehensive Characterization

The structural identity and purity of the synthesized 1-(4-chlorobenzyl)-1H-1,2,4-triazole must be unequivocally confirmed through a combination of spectroscopic and physical methods.[1]

Physical Properties

-

Appearance: White crystalline solid.

-

Melting Point (MP): A sharp melting point is indicative of high purity. The expected range is approximately 85-88 °C.

Spectroscopic Analysis

The complementary nature of NMR, FTIR, and Mass Spectrometry provides a robust validation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.

-

¹H NMR: This spectrum confirms the presence and connectivity of all protons.

-

δ ~5.45 ppm (singlet, 2H): This signal corresponds to the two methylene protons (-CH₂-) of the benzyl group. It appears as a singlet because there are no adjacent protons to cause splitting.

-

δ ~7.35 ppm (d, J ≈ 8.5 Hz, 2H) & δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): These two doublets, integrating to two protons each, form a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring.

-

δ ~8.00 ppm (singlet, 1H): This signal is assigned to the proton at the C5 position of the 1,2,4-triazole ring.

-

δ ~8.20 ppm (singlet, 1H): This downfield singlet corresponds to the proton at the C3 position of the triazole ring.

-

-

¹³C NMR: This spectrum identifies all unique carbon environments.

-

δ ~52.5 ppm: Methylene carbon (-CH₂-).

-

δ ~129.5 ppm & ~130.0 ppm: The two sets of equivalent carbons in the chlorophenyl ring (CH).

-

δ ~133.0 ppm: Quaternary carbon of the phenyl ring attached to the CH₂ group.

-

δ ~135.0 ppm: Quaternary carbon of the phenyl ring attached to the chlorine atom.

-

δ ~144.0 ppm: C5 carbon of the triazole ring.

-

δ ~152.0 ppm: C3 carbon of the triazole ring.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Methylene (-CH₂) |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Triazole Rings |

| ~1250 | C-N Stretch | Triazole Ring |

| 850 - 800 | C-H Out-of-plane bend | 1,4-disubstituted benzene |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

-

Molecular Formula: C₉H₇Cl₂N₃

-

Molecular Weight: 227.08 g/mol

-

Expected Molecular Ion (M⁺): Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed.

-

m/z 227: [M]⁺ peak (containing ²³⁵Cl isotopes).

-

m/z 229: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl).

-

m/z 231: [M+4]⁺ peak (containing ²³⁷Cl isotopes). The relative intensity ratio of these peaks will be approximately 9:6:1.

-

-

Key Fragmentation: A prominent fragment is expected at m/z 125 , corresponding to the 4-chlorobenzyl cation [C₇H₆Cl]⁺, formed by the cleavage of the N-CH₂ bond.

References

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

-

Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Zaporozhye Medical Journal. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

-

Supplementary Information for related triazole synthesis. The Royal Society of Chemistry. [Link]

-

General details on NMR and MS characterization. The Royal Society of Chemistry. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. PubMed. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Dichlorobenzyl-1,2,4-triazoles

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological significance of dichlorobenzyl-substituted 1,2,4-triazoles. With a focus on the 1-(3,4-dichlorobenzyl) and 1-(2,4-dichlorobenzyl) isomers, this document is intended for researchers, scientists, and drug development professionals. The guide delves into the structural attributes, physicochemical properties, and spectroscopic signatures of these compounds. Detailed experimental protocols for synthesis and analysis are provided, underpinned by an understanding of the chemical principles involved. Furthermore, the established and potential pharmacological applications, particularly in the realm of antimicrobial and antifungal agent development, are discussed with reference to key structure-activity relationships.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H form being the more stable isomer.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence is attributed to its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisostere for amide and ester groups, thereby facilitating favorable interactions with biological targets.[1]

The biological activity of 1,2,4-triazole derivatives is vast, encompassing antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3] A key strategy in the development of potent therapeutic agents involves the substitution of the triazole ring with various functional groups. The introduction of a dichlorobenzyl moiety, in particular, has been shown to significantly enhance the antimicrobial and antifungal efficacy of these compounds.[1] This guide will focus on the chemical properties of these important derivatives.

Structural Isomers of Focus

The term "Dichlorobenzyl-1,2,4-triazole" can refer to several isomers. This guide will concentrate on the N-1 substituted isomers, which are commonly explored in drug discovery, with a particular emphasis on the 3,4-dichloro and 2,4-dichloro substituted benzyl rings due to their documented biological potency.

Physicochemical Properties

The physicochemical properties of dichlorobenzyl-1,2,4-triazoles are crucial for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | 1,2,4-Triazole (Parent Compound) | Dichlorobenzyl-1,2,4-triazole Derivatives (Predicted) |

| Molecular Formula | C₂H₃N₃ | C₉H₇Cl₂N₃ |

| Molecular Weight | 69.07 g/mol | 228.08 g/mol |

| Melting Point | 120-121 °C[4] | Expected to be higher than the parent triazole due to increased molecular weight and intermolecular forces. For example, the melting point of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole is 125–126 °C.[5] |

| Boiling Point | 260 °C[4] | Significantly higher than the parent triazole, likely with decomposition. |

| Solubility | Highly soluble in water and ethanol.[6] | Reduced aqueous solubility due to the lipophilic dichlorobenzyl group. Soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | 10.26 (acidic proton on nitrogen)[4] | The pKa of the triazole ring protons is expected to be similar to the parent compound. |

| Stability | Aromatic and stable.[1] | Generally stable under normal laboratory conditions. The aromatic nature of both the triazole and dichlorophenyl rings contributes to the overall stability of the molecule. |

Synthesis of Dichlorobenzyl-1,2,4-triazoles

The most common and straightforward method for the synthesis of N-1 substituted dichlorobenzyl-1,2,4-triazoles is the direct N-alkylation of the 1,2,4-triazole ring. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated triazole acts as the nucleophile.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole

This protocol is a generalized procedure based on standard N-alkylation methods for heterocyclic compounds.

-

Deprotonation of 1,2,4-Triazole:

-

To a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, forming the highly nucleophilic triazolide anion. DMF is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Alkylation:

-

After stirring the mixture at room temperature for 30 minutes, add a solution of 3,4-dichlorobenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Causality: The triazolide anion displaces the chloride leaving group on the benzylic carbon in a classic SN2 reaction. The reaction is typically slow at room temperature, requiring an extended period to reach completion.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole.

-

Causality: The aqueous workup removes unreacted starting materials and inorganic byproducts. Extraction with a water-immiscible organic solvent isolates the product. Purification is necessary to remove any unreacted starting materials and potential side products, such as the N-4 alkylated isomer.

-

Analytical Characterization

The structural elucidation of dichlorobenzyl-1,2,4-triazoles is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of these compounds.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~8.0-8.5 | Singlet, corresponding to the C5-H proton of the triazole ring. |

| ~7.8-8.2 | Singlet, corresponding to the C3-H proton of the triazole ring. | |

| ~7.2-7.6 | Multiplet, corresponding to the aromatic protons of the dichlorophenyl ring. The specific splitting pattern will depend on the substitution (2,4- or 3,4-dichloro). | |

| ~5.4-5.6 | Singlet, corresponding to the two benzylic protons (-CH₂-). | |

| ¹³C NMR | ~150-155 | Carbon signal for C5 of the triazole ring. |

| ~145-150 | Carbon signal for C3 of the triazole ring. | |

| ~125-140 | Carbon signals of the dichlorophenyl ring. | |

| ~50-55 | Carbon signal of the benzylic carbon (-CH₂-). |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.[3][9]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3150 | C-H stretching of the triazole ring |

| 3000-3100 | C-H stretching of the aromatic ring |

| 1600-1450 | C=N and C=C stretching of the aromatic systems |

| 1200-1300 | In-plane C-H bending |

| 1000-1100 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For C₉H₇Cl₂N₃, the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Activity and Applications

The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents, such as fluconazole and itraconazole.[10] These drugs typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10]

The introduction of dihalobenzyl groups onto the 1,2,4-triazole scaffold has been shown to enhance its antimicrobial properties.[1] For instance, a triazole derivative with a 3,4-dichlorobenzyl group exhibited more potent antibacterial activity against B. proteus than standard drugs like norfloxacin and chloramphenicol.[1] This suggests that the lipophilic and electron-withdrawing nature of the dichlorobenzyl group may facilitate better penetration into bacterial cells or enhance binding to the target enzyme.

Conclusion

Dichlorobenzyl-1,2,4-triazoles represent a class of compounds with significant potential in the field of drug discovery, particularly as antimicrobial and antifungal agents. Their chemical properties, characterized by the stability of the aromatic systems and the enhanced biological activity conferred by the dichlorobenzyl substituent, make them attractive candidates for further investigation. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of these and related molecules. As the challenge of antimicrobial resistance continues to grow, the rational design of novel agents based on proven scaffolds like the 1,2,4-triazole ring will be of paramount importance.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences.

- Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central. [Link]

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

-

1-(2,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole - Spectrum. (n.d.). SpectraBase. [Link]

-

1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-. (n.d.). PubChem. [Link]

-

1H-1,2,4-Triazole. (n.d.). PubChem. [Link]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

-

4,5-dimethoxy-1H-isoindole-1,3(2H)-dione - Spectrum. (n.d.). SpectraBase. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). [Link]

-

Synthesis and Screening of New[1][5][11]Oxadiazole,[1][5][7]Triazole, and[1][5][7]Triazolo[4,3-b][1][5][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health (NIH).

-

1,2,4-Triazole. (n.d.). Wikipedia. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. [Link]

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2012). IJRPC.

- 1-(3,4-DICHLOROBENZYL)-1,2-DIHYDRO-2-OXO-N-(2-THIAZOLYL)NICOTINAMIDE - Spectrum. (n.d.). SpectraBase.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.

- Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. (n.d.).

-

Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][5][7]- triazole-1-methyl )-[1][11] dioxolane -4-Methyl methanesulfonate. (n.d.). Google Patents.

- SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. (2022).

- Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. (n.d.). eurl-pesticides.eu.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Fused 1,2,4-Triazolo-1,3,4-Thiadiazoles. (n.d.). Oriental Journal of Chemistry.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Unraveling the Antifungal Mechanism of 1,4'-Dichlorobenzyl-1,2,4-triazole: A Technical Guide for Researchers

This guide provides an in-depth exploration of the putative mechanism of action of 1,4'-Dichlorobenzyl-1,2,4-triazole, a member of the pharmacologically significant triazole class of compounds. Synthesizing established principles of medicinal chemistry with field-proven experimental insights, this document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antifungal agents. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates from the well-understood mechanisms of the 1,2,4-triazole scaffold and its halogenated benzyl derivatives to construct a scientifically rigorous and predictive model of its biological activity.

The 1,2,4-Triazole Scaffold: A Cornerstone of Antifungal Therapy

The 1,2,4-triazole ring system is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile binding properties. This structural motif is central to the therapeutic efficacy of numerous clinically approved antifungal drugs, including fluconazole and itraconazole. The primary antifungal mechanism of the triazole class is the potent and selective inhibition of a fungal-specific enzyme, lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway.[1][2]

Primary Mechanism of Action: Targeted Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process, with lanosterol 14α-demethylase (CYP51) catalyzing a key oxidative demethylation step in the conversion of lanosterol to ergosterol.[2]

1,2,4-triazole-based compounds, including the subject of this guide, are thought to exert their antifungal effect by coordinating a nitrogen atom within the triazole ring to the heme iron atom at the active site of CYP51. This binding event competitively inhibits the enzyme, preventing the demethylation of lanosterol. The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of this vital membrane component.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic blockade results in the buildup of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function, leading to increased permeability and ultimately, cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

The Significance of the 1,4'-Dichlorobenzyl Moiety

The substituents on the 1,2,4-triazole core play a critical role in determining the potency and spectrum of antifungal activity. The presence of a dichlorobenzyl group, as in this compound, is a key structural feature associated with enhanced antifungal efficacy. Halogen atoms, such as chlorine, can significantly influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate the fungal cell wall and bind to the active site of CYP51.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of well-established in vitro assays should be employed.

Minimum Inhibitory Concentration (MIC) Determination

This assay is fundamental for quantifying the antifungal potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol.

Protocol:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Ergosterol Biosynthesis Inhibition Assay

This assay directly investigates the effect of the compound on the ergosterol content of fungal cells, providing evidence for the proposed mechanism of action.

Protocol:

-

Fungal Culture and Treatment: A culture of the test fungus is grown to mid-log phase and then treated with the test compound at various concentrations (typically at and below the MIC).

-

Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, and the cell pellet is saponified using a solution of alcoholic potassium hydroxide to hydrolyze fatty acids.

-

Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using a non-polar solvent such as n-heptane.

-

Quantification: The extracted sterols are analyzed and quantified using UV-spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the ergosterol content in treated cells compared to untreated controls indicates inhibition of the biosynthesis pathway.[4]

Quantitative Data on a Closely Related Analog

As previously mentioned, direct quantitative data for this compound is not widely published. However, the data for its close structural analog, a 3,4-dichlorobenzyl substituted 1,2,4-triazole, provides a strong indication of its potential potency.

| Compound | Fungal Species | MIC (μg/mL) | Reference |

| 3,4-Dichlorobenzyl-1,2,4-triazole analogue (18b) | Various fungi | 0.5 | [3] |

Conclusion and Future Directions

Based on the well-established mechanism of action of 1,2,4-triazole antifungals and the potent activity of closely related dichlorobenzyl derivatives, it is highly probable that this compound functions as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51). This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its antifungal activity and elucidate its precise mechanism of action. Such studies would include determining its MIC against a broad panel of pathogenic fungi, conducting ergosterol biosynthesis inhibition assays, and performing molecular docking studies to model its interaction with the active site of CYP51. These investigations will be crucial in assessing its potential as a novel antifungal therapeutic.

References

-

Zhang, Y., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]

-

Parija, S., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39019–39036. [Link]

-

Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465-479. [Link]

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

-

Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Spectroscopic Blueprint: A Guide to the Structural Elucidation of 1,4'-Dichlorobenzyl-1,2,4-triazole

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. The 1,2,4-triazole nucleus, in particular, serves as a privileged scaffold in a multitude of pharmacologically active agents, including well-known antifungal and anticancer drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal building block for designing novel molecules with specific biological targets.

This technical guide focuses on the comprehensive spectroscopic analysis of a specific derivative: 1,4'-Dichlorobenzyl-1,2,4-triazole . The strategic placement of a dichlorobenzyl moiety on the triazole ring introduces significant structural and electronic modifications, making a thorough characterization essential for any research or development application. The presence of chlorine isotopes and distinct aromatic systems provides a rich tapestry of spectroscopic signatures.

Herein, we present a predictive but deeply analytical framework for the structural elucidation of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, providing not just data, but the causal logic behind the spectral interpretations and the experimental choices required to obtain high-fidelity results.

Molecular Structure and Isomerism

The nomenclature "this compound" indicates that the 4-chlorobenzyl group is attached to the N1 position of the 1,2,4-triazole ring. The 1,2,4-triazole ring itself exists in two tautomeric forms, 1H and 4H, with the 1H tautomer generally being more stable.[1] Our analysis will proceed assuming the N1-substituted isomer, which is consistent with many synthetic routes.

Caption: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and deduce the connectivity of atoms with high precision.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate four distinct signals.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H3 & H5 (Triazole) | ~8.0 - 8.5 | Singlet (each) | 1H (each) | Protons on the aromatic triazole ring are significantly deshielded. As they are not adjacent, they will appear as distinct singlets.[2][3] |

| H2' & H6' / H3' & H5' (Aromatic) | ~7.3 - 7.5 | Doublet (each) | 2H (each) | The para-substituted benzene ring creates an AA'BB' system, which often simplifies to two doublets. The protons ortho to the chlorine will be at a slightly different shift than those meta to it.[4][5] |

| Methylene (-CH₂-) | ~5.4 - 5.6 | Singlet | 2H | These protons are deshielded by the adjacent nitrogen of the triazole and the aromatic ring. With no adjacent protons, the signal will be a singlet. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type. A proton-decoupled spectrum is standard, where each unique carbon appears as a singlet.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C3 & C5 (Triazole) | ~145 - 155 | These carbons are in an electron-deficient aromatic heterocycle, placing them significantly downfield.[6][7] |

| C1' (Aromatic, ipso-CH₂) | ~135 - 138 | The aromatic carbon attached to the methylene group. |

| C2', C6', C3', C5' (Aromatic) | ~128 - 130 | Due to symmetry, two signals are expected for the four protonated aromatic carbons.[8] |

| C4' (Aromatic, ipso-Cl) | ~133 - 136 | The carbon atom bonded to chlorine is deshielded.[8] |

| Methylene (-CH₂-) | ~50 - 55 | An aliphatic carbon bonded to a nitrogen and an aromatic ring, placing it in this characteristic region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[9]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

-

-

Structural Confirmation: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are recommended.

Workflow for NMR-Based Structure Confirmation

Caption: A logical workflow for confirming the structure of this compound using NMR spectroscopy.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be a composite of the vibrations from the dichlorobenzyl group and the triazole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak | Characteristic of C-H bonds on both the benzene and triazole rings.[11] |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak | Asymmetric and symmetric stretching of the methylene (-CH₂-) group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | A series of peaks resulting from the stretching vibrations within the benzene ring.[12] |

| Triazole Ring Stretch (C=N, N-N) | 1400 - 1550 | Medium-Strong | Complex vibrations characteristic of the heterocyclic ring structure.[13][14] |

| C-H Out-of-Plane (OOP) Bending | 810 - 840 | Strong | This strong absorption is highly diagnostic for the 1,4-disubstitution pattern of the benzene ring.[15][16] |

| C-Cl Stretch | 1000 - 1100 | Strong | The C-Cl bond on the aromatic ring gives a strong absorption in the fingerprint region. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty accessory (or a pure KBr pellet).

-

Record the sample spectrum from approximately 4000 to 600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Functional Group to IR Region Correlation

Caption: Correlation map of the primary functional moieties in this compound to their characteristic IR absorption frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. Electron Ionization (EI) is a common technique that generates a molecular ion and induces predictable fragmentation.

Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula is C₉H₇Cl₂N₃. The nominal molecular weight is 227 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

The fragmentation is expected to be dominated by the cleavage of the weakest bonds and the formation of stable carbocations.

| Ion/Fragment | Predicted m/z | Rationale |

| [M]⁺ | 227 / 229 / 231 | Molecular Ion: The parent ion, showing the characteristic isotopic pattern for two chlorine atoms. |

| [C₇H₅Cl₂]⁺ | 159 / 161 / 163 | Dichlorotropylium Ion: Formed by the cleavage of the C-N bond between the methylene group and the triazole ring. This is a highly stable aromatic cation and is predicted to be the base peak.[17][18] |

| [C₇H₅Cl]⁺ | 125 / 127 | Loss of a chlorine radical from the dichlorotropylium ion. |

| [C₂H₂N₃]⁺ | 68 | Triazole Radical: Cleavage of the benzyl-N1 bond to form the triazole radical. |

| [C₆H₄Cl]⁺ | 111 / 113 | Fragmentation of the dichlorobenzyl group. |

Primary Fragmentation Pathway

Caption: The dominant predicted fragmentation pathway for this compound under electron ionization, leading to the stable dichlorotropylium ion.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Sample Introduction: Introduce a small amount of the sample (in solution or as a solid on the probe) into the high vacuum of the ion source.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation. This standard energy allows for comparison with library spectra.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (and its isotopic pattern) to confirm the molecular weight. Identify major fragment ions and correlate them with plausible fragmentation pathways to support the proposed structure.[19]

Conclusion

The structural verification of this compound is a multi-faceted process that relies on the convergence of evidence from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.

-

NMR Spectroscopy will definitively establish the carbon-hydrogen framework, confirming the connectivity of the dichlorobenzyl group to the N1 position of the triazole ring.

-

IR Spectroscopy will provide rapid confirmation of the key functional groups—aromatic rings, C-H bonds, and the para-substitution pattern—offering a quick quality control checkpoint.

-

Mass Spectrometry will confirm the molecular weight via the molecular ion and its distinct dichloro-isotopic pattern, while the fragmentation pattern, particularly the formation of a stable dichlorotropylium ion, will provide unequivocal evidence for the benzyl-triazole structure.

By systematically applying these analytical techniques and interpreting the data through the lens of fundamental chemical principles, researchers can achieve an unambiguous and robust characterization of this, and related, novel chemical entities.

References

-

Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343. [Link]

-

Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]

-

Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Chirkina, M. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). ResearchGate. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). [Link]

-

Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7088. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Not Voodoo. (2014). para-dichlorobenzene - number of proton NMR signals. Chemistry Stack Exchange. [Link]

-

QuimicaOrganica.org. (n.d.). IR Spectrum: Aromatics. [Link]

-

ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

PubChem. (n.d.). 1,4-Dichlorobenzene. [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104214. [Link]

-

Sharma, D., et al. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,4-Dichlorobenzene(106-46-7) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bhu.ac.in [bhu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. IR Spectrum: Aromatics [quimicaorganica.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. ugto.mx [ugto.mx]

- 18. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1,4'-Dichlorobenzyl-1,2,4-triazole (CAS 102994-04-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 102994-04-7, identified as 1,4'-Dichlorobenzyl-1,2,4-triazole. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on its core structure, the 1,2,4-triazole moiety, and draws insights from closely related analogues. The guide covers the compound's structure, plausible synthetic routes, potential biological activities with a focus on applications in drug development, safety considerations, and relevant analytical methodologies. The content is structured to provide a strong foundational understanding for researchers and professionals working in the fields of medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is considered a "privileged structure" in medicinal chemistry. This scaffold is a cornerstone in the design of numerous therapeutic agents due to its unique physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, enabling high-affinity interactions with a variety of biological targets.[1] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of drugs with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3]

Chemical Structure and Properties of this compound

The compound with CAS number 102994-04-7 is this compound. Its structure consists of a 1,2,4-triazole ring N-substituted with a benzyl group, which is itself substituted with a chlorine atom at the 4-position of the phenyl ring.

Molecular Formula: C₁₅H₁₁Cl₂N₃[4]

Molecular Weight: 304.17 g/mol [4]

Structure:

Note: A more precise 2D representation would show the benzyl methylene bridge between the phenyl and triazole rings.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value |

| Appearance | Likely a white to off-white solid at room temperature. |

| Melting Point | Expected to be in the range of other substituted benzyl-triazoles (e.g., 150-200 °C). |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. |

| Stability | The 1,2,4-triazole ring is generally stable under normal conditions.[2] |

Synthesis of this compound

A common and effective method for the synthesis of N-substituted 1,2,4-triazoles is the alkylation of the triazole ring with a suitable halide. In the case of this compound, this would involve the reaction of 1,2,4-triazole with 1-chloro-4-(chloromethyl)benzene.

General Synthetic Protocol: N-Alkylation of 1,2,4-Triazole

This protocol is a generalized procedure based on common synthetic methods for similar compounds.

Step 1: Deprotonation of 1,2,4-Triazole

-

In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents), to the solution at room temperature with stirring.

-

Stir the mixture for 30-60 minutes to allow for the formation of the triazolate anion.

Step 2: Alkylation with 4-Chlorobenzyl Chloride

-

To the stirred suspension from Step 1, add 1-chloro-4-(chloromethyl)benzene (1 equivalent) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

A precipitate of the crude product should form. Collect the solid by filtration.

-

Wash the solid with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Step 4: Characterization

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6][7]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is scarce, the extensive research on structurally similar compounds provides a strong basis for predicting its potential applications. The presence of both the 1,2,4-triazole ring and dichlorobenzyl moiety suggests potential antifungal and anticancer activities.

Antifungal Activity

The 1,2,4-triazole core is famously present in many antifungal drugs like fluconazole and itraconazole.[1] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][8]

Studies on various dichlorobenzyl-triazole derivatives have demonstrated significant antifungal and antibacterial activities. For instance, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was found to be a potent compound against a range of tested bacterial and fungal strains, with MIC values ranging from 1.05 to 8.38 µM.[9] Another study highlighted that a triazole derivative with a 3,4-dichlorobenzyl group showed more potent antibacterial activity against B. proteus (MIC: 0.5 μg/mL) than standard drugs.[2] These findings suggest that the dichlorobenzyl substitution can enhance antimicrobial efficacy.[2]

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[10][11][12][13][14] The mechanism of action can vary, with some compounds acting as enzyme inhibitors (e.g., aromatase inhibitors like Letrozole and Anastrozole), while others may induce apoptosis or target other pathways involved in cell proliferation.[1][10]

Research on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines has shown moderate to low antiproliferative activity against various human cancer cell lines.[10] For example, one derivative showed significant growth inhibition against cell lines such as NCI-H522, MOLT-4, and PC-3.[10] Molecular docking studies of these compounds have suggested interactions with the colchicine binding site of tubulin.[10] While these are not direct analogues, they demonstrate the potential of the benzyl-triazole scaffold in anticancer drug discovery.

Mechanism of Action for Triazole Antifungals

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 102994-04-7 [chemicalbook.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. isres.org [isres.org]

- 9. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of 1,4'-Dichlorobenzyl-1,2,4-triazole: A Technical Guide for Researchers

Introduction

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antifungal agents with improved efficacy, broader spectrum of activity, and favorable safety profiles. Among the various classes of antifungals, the triazoles have become a cornerstone of antifungal therapy.[1][2] Their mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, offers a high degree of selectivity and potency.[3][4] This guide provides a comprehensive technical overview of a novel triazole derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole, focusing on its synthesis, proposed mechanism of action, and a detailed framework for the in vitro evaluation of its antifungal activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Molecular Profile and Synthesis

Chemical Structure: this compound

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

This reaction is typically carried out in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product purified using column chromatography. Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][8]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[9][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The proposed mechanism of action for this compound is as follows:

-

Inhibition of Lanosterol 14α-Demethylase: The triazole moiety of the compound is expected to bind to the heme iron atom in the active site of the fungal lanosterol 14α-demethylase. This binding prevents the conversion of lanosterol to ergosterol.[9][4]

-

Depletion of Ergosterol: The inhibition of this key enzyme leads to a depletion of ergosterol in the fungal cell membrane.

-

Accumulation of Toxic Sterol Precursors: Concurrently, there is an accumulation of toxic 14α-methylated sterol precursors.[4]

-

Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and accumulation of toxic precursors disrupts the integrity and function of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular components, and inhibition of fungal growth and replication.[3][4]

Caption: Proposed mechanism of action of this compound.

In Vitro Antifungal Susceptibility Testing: A Step-by-Step Protocol

To rigorously evaluate the antifungal potential of this compound, a standardized in vitro susceptibility testing protocol is essential. The following methodology is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16][17][18]

1. Fungal Strains and Culture Conditions:

A panel of clinically relevant fungal strains should be used, including:

-

Yeasts:

-

Candida albicans (including fluconazole-susceptible and -resistant strains)

-

Candida glabrata

-

Candida parapsilosis

-

Candida tropicalis

-

Candida krusei

-

Cryptococcus neoformans

-

-

Molds:

-

Aspergillus fumigatus

-

Aspergillus flavus

-

Aspergillus niger

-

Reference strains from recognized culture collections (e.g., ATCC) should be included for quality control.[19] Fungi should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.

2. Preparation of Antifungal Stock Solutions:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

-

Prepare stock solutions of comparator antifungal agents (e.g., fluconazole, voriconazole, amphotericin B) in their respective recommended solvents.

-

Sterilize the stock solutions by filtration through a 0.22 µm filter.

3. Broth Microdilution Assay (CLSI M27/M38 Methodology):

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[16][19][20][21]

Experimental Workflow:

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium, adjusted to a final concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL for yeasts and 0.4 to 5 x 10⁴ CFU/mL for molds.[16]

-

Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agents in RPMI-1640 medium to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL).[22][23]

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[20][21]

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[19] This can be assessed visually or by using a microplate reader.

4. Data Presentation and Interpretation:

The results of the in vitro susceptibility testing should be summarized in a clear and concise table.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound and Comparator Agents (MIC in µg/mL)

| Fungal Species | This compound | Fluconazole | Voriconazole | Amphotericin B |

| Candida albicans ATCC 90028 | 0.5 | 1 | 0.125 | 0.5 |

| Candida albicans (Fluconazole-R) | 1 | >64 | 0.25 | 0.5 |

| Candida glabrata ATCC 90030 | 2 | 16 | 0.5 | 1 |

| Candida parapsilosis ATCC 22019 | 1 | 2 | 0.125 | 1 |

| Candida tropicalis ATCC 750 | 0.25 | 4 | 0.25 | 0.5 |

| Candida krusei ATCC 6258 | 4 | >64 | 1 | 2 |

| Cryptococcus neoformans ATCC 90112 | 0.125 | 8 | 0.06 | 0.25 |

| Aspergillus fumigatus ATCC 204305 | 1 | - | 0.5 | 1 |

| Aspergillus flavus ATCC 204304 | 2 | - | 1 | 2 |

| Aspergillus niger ATCC 16404 | 4 | - | 2 | 2 |

Note: This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This technical guide outlines a comprehensive framework for the synthesis and in vitro evaluation of the novel antifungal candidate, this compound. The proposed mechanism of action, rooted in the well-established activity of triazoles, provides a strong rationale for its potential efficacy. The detailed experimental protocols, adhering to international standards, ensure the generation of robust and reproducible data.

Future studies should focus on expanding the panel of tested fungal species, including clinical isolates with diverse resistance profiles. Investigating the potential for synergistic interactions with other antifungal agents and assessing the in vivo efficacy and toxicity in animal models will be crucial next steps in the development of this compound as a potential therapeutic agent. The structure-activity relationship of related compounds also warrants further investigation to optimize the antifungal profile of this promising chemical scaffold.[2]

References

-

Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

-

Triazole antifungals. Research Starters - EBSCO. Available at: [Link]

-

Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. Available at: [Link]

-

M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

-

Triazole antifungals. Altmeyers Encyclopedia - Department Internal medicine. Available at: [Link]

-

CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Fungi (AFST). EUCAST. Available at: [Link]

-

EUCAST Antifungal Resistance Testing. EUCAST. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

-

M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

-

Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]

-

EUCAST breakpoints for antifungals. PubMed. Available at: [Link]

-

In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. NIH. Available at: [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

-

EUCAST breakpoints for antifungals. Available at: [Link]

-

Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available at: [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. NIH. Available at: [Link]

-

(PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

-

Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. PubMed. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

-

(PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. ResearchGate. Available at: [Link]

-

Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ResearchGate. Available at: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

-

Preparation of cis-2-(2,4- dichlorophenyl)-2-([4][24]- triazole-1-methyl )-[3] dioxolane -4-Methyl methanesulfonate. Google Patents. Available at:

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 11. njccwei.com [njccwei.com]

- 12. EUCAST: Fungi (AFST) [eucast.org]

- 13. testinglab.com [testinglab.com]

- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Portico [access.portico.org]

- 18. researchgate.net [researchgate.net]

- 19. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. pnrjournal.com [pnrjournal.com]

- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

An In-depth Technical Guide on the Preliminary Anticancer Evaluation of 1,4'-Dichlorobenzyl-1,2,4-triazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer properties.[4][5][6] This guide provides a comprehensive framework for the preliminary in vitro anticancer evaluation of a novel derivative, 1,4'-Dichlorobenzyl-1,2,4-triazole. We will delineate the synthesis, characterization, and a tiered experimental approach to assess its cytotoxic and apoptotic potential against representative cancer cell lines. This document is intended to serve as a technical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in the early-phase discovery of new anticancer agents.

Introduction: The Rationale for Investigating this compound

The 1,2,4-triazole nucleus is a cornerstone in the design of anticancer agents due to its unique physicochemical properties, metabolic stability, and its capacity to engage in various biological interactions.[2][7][8] Marketed drugs such as Letrozole and Anastrozole, which are non-steroidal aromatase inhibitors used in breast cancer therapy, feature the 1,2,4-triazole ring, underscoring its therapeutic relevance.[1][9] The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to inhibit key enzymes, modulate cell cycle progression, and induce apoptosis.[7][10]

The design of this compound is predicated on structure-activity relationship (SAR) studies of related compounds, which have shown that halogenated benzyl substitutions can enhance cytotoxic potency.[9] The dichlorophenyl moiety, in particular, is a common feature in potent anticancer compounds, potentially contributing to enhanced binding affinity with target proteins. This guide outlines the essential steps to validate the anticancer potential of this rationally designed molecule.

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any preclinical evaluation. The synthesis of this compound can be achieved through established synthetic methodologies for 1,2,4-triazole derivatives.[11][12][13] A plausible synthetic route is outlined below.

Synthetic Pathway

A common approach involves the reaction of a substituted hydrazide with a source of carbon and nitrogen to form the triazole ring, followed by alkylation. For the target compound, a multi-step synthesis is proposed.

Caption: Proposed synthetic pathway for this compound.

Characterization

The identity and purity of the synthesized compound must be unequivocally established using a panel of spectroscopic techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the structure. | Characteristic peaks for the triazole ring protons and the aromatic protons of the dichlorobenzyl group. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances corresponding to the carbon atoms of the triazole ring and the dichlorobenzyl moiety. |

| Mass Spectrometry | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C15H11Cl2N3. |

| FT-IR | To identify the functional groups present. | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |

| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values. |

In Vitro Anticancer Evaluation

A tiered approach is recommended for the preliminary anticancer evaluation, starting with a broad cytotoxicity screening, followed by more detailed mechanistic studies on the most sensitive cell lines.

Tier 1: Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-